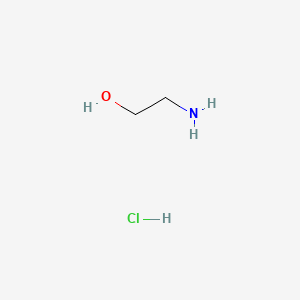

2-Aminoethanol hydrochloride

Description

Ethanolamine is a member of the class of ethanolamines that is ethane with an amino substituent at C-1 and a hydroxy substituent at C-2, making it both a primary amine and a primary alcohol. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a primary amine, a primary alcohol and a member of ethanolamines. It is a conjugate base of an ethanolaminium(1+).

A viscous, hygroscopic amino alcohol with an ammoniacal odor. It is widely distributed in biological tissue and is a component of lecithin. It is used as a surfactant, fluorimetric reagent, and to remove CO2 and H2S from natural gas and other gases.

Ethanolamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Ethanolamine is a Sclerosing Agent. The mechanism of action of ethanolamine is as a Sclerosing Activity. The physiologic effect of ethanolamine is by means of Vascular Sclerosing Activity.

Ethanolamine is a natural product found in Microchloropsis, Glycine max, and other organisms with data available.

Monoethanolamine is a first generation monoethanolamine with antihistaminic property. Ethanolamine competes with free histamine for binding at the histamine (H)-1 receptor thereby acting as an inverse agonist that combines with and stabilizes the inactive form of the H1-receptor thereby shifting the equilibrium toward the inactive state. This leads to a reduction of the negative symptoms brought on by H1-receptor binding.

Ethanolamine is a viscous, hygroscopic amino alcohol with an ammoniacal odor. It is widely distributed in biological tissue and is a component of lecithin. It is used as a surfactant, fluorometric reagent, and to remove CO2 and H2S from natural gas and other gases.

Ethanolamine is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Ethanolamine Oleate (has salt form); Ciclopirox Olamine (part of).

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO, Array | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ethanolamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethanolamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26778-51-8 | |

| Record name | Ethanol, 2-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26778-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6022000 | |

| Record name | Ethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethanolamine appears as a clear colorless liquid with an odor resembling that of ammonia. Flash point 185 °F. May attack copper, brass, and rubber. Corrosive to tissue. Moderately toxic. Produces toxic oxides of nitrogen during combustion., Liquid; NKRA, Colorless, viscous liquid or solid (below 51 degrees F) with an unpleasant, ammonia-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless, viscous liquid or solid (below 51 °F) with an unpleasant, ammonia-like odor. | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 170.3 °C, 171 °C, 339 °F | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

200 °F (NTP, 1992), 86 °C, 86 °C (187 °F), 185 °F (85 °C) (closed cup), 85 °C c.c., 186 °F | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C (miscible), Miscible with methanol, acetone, glycerin; solubility at 25 °C: in benzene: 1.4%, in ether: 2.1%, in carbon tetrachloride: 0.2%, in n-heptane: less than 0.1%. Immiscible with ether, solvent hexane, fixed oils, although it dissolves many essential oils, Miscible with ethanol, glycerol; soluble in chloroform; slightly soluble in ether, ligroin, 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.016 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0180 g/cu cm at 20 °C, Relative density (water = 1): 1.02, 1.02 | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.1 | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 6 mmHg at 140 °F (NTP, 1992), 0.4 [mmHg], VP: 6 mm Hg at 60 °C, 0.404 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 53, 0.4 mmHg | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/288 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, viscous liquid or solid (below 51 °F) | |

CAS No. |

141-43-5, 9007-33-4 | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KV86114PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-amino- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ581E98.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

50.5 °F (NTP, 1992), 10.4 °C, Deliquescent crystals from alcohol, mp: 75-77 °C /Hydrochloride/, 10.5 °C, 10 °C, 51 °F | |

| Record name | ETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-AMINOETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/531 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0152 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHANOLAMINE (2-AMINOETHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/261 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0256.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Aminoethanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Aminoethanol hydrochloride (also known as Ethanolamine (B43304) hydrochloride). The information is curated for professionals in research and development, offering detailed data, experimental protocols, and structural visualizations to support laboratory and drug development applications.

Chemical Identity and Structure

This compound is the salt formed from the reaction of the primary amine and alcohol, 2-aminoethanol (monoethanolamine), with hydrochloric acid. In this salt form, the amine group is protonated, forming an ammonium (B1175870) cation, which is ionically bonded to the chloride anion. This form is often preferred for its solid state, higher stability, and ease of handling compared to the viscous, hygroscopic liquid form of the free base.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-aminoethanol;hydrochloride | [1] |

| Synonyms | Ethanolamine hydrochloride, Ethanolamine HCl, 2-Hydroxyethylammonium chloride, Monoethanolamine hydrochloride | |

| CAS Number | 2002-24-6 | [2] |

| Molecular Formula | C₂H₈ClNO (or C₂H₇NO·HCl) | [2] |

| Molecular Weight | 97.54 g/mol | |

| InChI | InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H | [1] |

| InChIKey | PMUNIMVZCACZBB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C(CO)N.Cl |[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in various chemical and pharmaceutical contexts. It is a white, crystalline solid that is readily soluble in water.[3] While a boiling point is sometimes reported, it typically refers to the free base, as the hydrochloride salt is expected to decompose at elevated temperatures.[2][4]

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | White to almost white powder or crystals | [5] |

| Melting Point | 82-84 °C | [6] |

| Boiling Point | 170.9 °C at 760 mmHg (for free base, ethanolamine) | [6] |

| Decomposition Temperature | No information available | [2] |

| Density | 1.07 - 1.12 g/cm³ at 20-25 °C | |

| Solubility | Soluble in water; DMSO (Slightly, Heated) | [3][6] |

| pKa (of the conjugate acid, H₃N⁺CH₂CH₂OH) | 9.50 |[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the expected characteristic signals in Infrared (IR), ¹H NMR, and ¹³C NMR spectroscopy.

Table 3: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H stretch, H-bonded | Alcohol (-OH) | Strong, Broad |

| 3200 - 3000 | N-H stretch | Ammonium (-NH₃⁺) | Medium, Broad |

| 3000 - 2850 | C-H stretch | Alkane (-CH₂) | Medium |

| 1650 - 1580 | N-H bend | Ammonium (-NH₃⁺) | Medium |

| 1470 - 1450 | C-H bend | Alkane (-CH₂) | Medium |

| 1320 - 1000 | C-O stretch | Alcohol (C-O) | Strong |

| 1250 - 1020 | C-N stretch | Amine (C-N) | Medium |

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in D₂O)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H NMR | ~3.85 | Triplet | -CH₂-OH |

| ~3.20 | Triplet | -CH₂-NH₃⁺ | |

| ¹³C NMR | ~58 | - | -CH₂-OH |

| | ~41 | - | -CH₂-NH₃⁺ |

Note: In ¹H NMR, the protons of the -OH and -NH₃⁺ groups are typically exchanged with D₂O and are therefore not observed or appear as a broad singlet.

Chemical Reactivity and Stability

Stability: this compound is a stable compound under normal laboratory conditions.[2] It is, however, hygroscopic and should be stored in a dry environment.[2]

Reactivity: The primary reactivity centers are the hydroxyl and ammonium groups.

-

Acid-Base Chemistry: As the salt of a weak base, an aqueous solution of this compound will be acidic due to the equilibrium of the ammonium ion with water. It is widely used as a buffering agent in biochemical and pharmaceutical formulations.[3]

-

Incompatibilities: It is incompatible with strong bases, which will deprotonate the ammonium ion to liberate the free base, and strong oxidizing agents.[2]

-

Hazardous Decomposition: Upon heating to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[2]

Visualized Workflows and Equilibria

Synthesis of this compound

The compound is synthesized via a straightforward acid-base neutralization reaction. The workflow illustrates the key steps from reactants to the purified solid product.

Caption: General workflow for the synthesis of this compound.

Acid-Base Equilibrium in Aqueous Solution

This diagram illustrates the dynamic equilibrium of this compound in water, highlighting its role as the conjugate acid of ethanolamine and its function as a buffer.

Caption: Dissolution and acid-base equilibrium of the compound in water.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established laboratory procedures for acid-base salt formation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a measured quantity of 2-aminoethanol (e.g., 15.0 g).

-

Acid Addition: Under continuous stirring and cooling (e.g., in an ice bath), add concentrated hydrochloric acid (e.g., 36%) dropwise. The addition rate should be controlled to maintain the reaction temperature below 40°C due to the exothermic nature of the neutralization.

-

Reaction Completion: After the addition is complete, continue stirring for approximately 20-30 minutes at room temperature.

-

Solvent Removal: Remove the water from the reaction mixture via rotary evaporation under reduced pressure until a viscous oil or solid precipitate forms.

-

Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to remove residual solvent.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the pKa of an amine hydrochloride.[6]

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (B78521) (NaOH).

-

-

Titration Procedure:

-

Place the this compound solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Begin stirring the solution at a constant rate.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (inflection point).

-

The pKa is equal to the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

-

IR Spectrum Acquisition of a Solid Sample

This protocol describes the KBr (potassium bromide) pellet method, a common technique for obtaining the infrared spectrum of a solid compound.

-

Sample Preparation: Gently grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically several tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting plot of transmittance versus wavenumber can be analyzed for characteristic absorption bands corresponding to the functional groups in the molecule.

References

- 1. Ethanolamine Hydrochloride | C2H7NO.ClH | CID 74819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ethanolamine - Wikipedia [en.wikipedia.org]

- 5. This compound [chembk.com]

- 6. 2002-24-6 CAS MSDS (ETHANOLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Core Biological Mechanisms of 2-Aminoethanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethanol hydrochloride, the salt form of ethanolamine (B43304), serves as a crucial precursor for the biosynthesis of phosphatidylethanolamine (B1630911) (PE), an essential phospholipid in cellular membranes. This technical guide delineates the fundamental mechanism of action of this compound in biological systems, which is primarily centered on its entry into the Kennedy pathway for PE synthesis. This pathway, and its resulting modulation of PE levels, has significant downstream implications for critical cellular processes, including autophagy and ferroptosis. This document provides a comprehensive overview of the enzymatic steps involved, quantitative kinetic data, detailed experimental protocols for studying its effects, and visual representations of the associated biological pathways and workflows.

Introduction

2-Aminoethanol, also known as ethanolamine, is a naturally occurring amino alcohol that is a fundamental building block for the synthesis of phospholipids, the primary components of biological membranes. In research and biopharmaceutical applications, it is commonly supplied as this compound for improved stability and solubility.[1] Its principal biological significance lies in its role as a substrate for the de novo synthesis of phosphatidylethanolamine (PE) through the Kennedy pathway.[1] PE is the second most abundant phospholipid in mammalian cells, comprising 15-25% of total phospholipids, and is vital for maintaining membrane integrity, and plays roles in membrane fusion, cell division, and protein folding.[2][3] Alterations in PE homeostasis are increasingly being linked to various cellular stress responses and disease pathologies. This guide provides an in-depth exploration of the mechanism by which this compound influences cellular function.

Mechanism of Action: The Kennedy Pathway

The primary mechanism of action of this compound is to provide the initial substrate for the CDP-ethanolamine branch of the Kennedy pathway, a three-step enzymatic process that synthesizes PE.[3]

-

Phosphorylation of Ethanolamine: Upon entering the cell, ethanolamine is phosphorylated by Ethanolamine Kinase (EK) , an ATP-dependent enzyme, to produce phosphoethanolamine.[3][4] Human ethanolamine kinase 1 (ETNK1) is specific for ethanolamine and is considered a rate-limiting step in PE synthesis.[4][5]

-

Formation of CDP-Ethanolamine: Phosphoethanolamine is then converted to cytidine (B196190) diphosphate-ethanolamine (CDP-ethanolamine) by the enzyme CTP:phosphoethanolamine cytidylyltransferase (PCYT2) . This step is also a key regulatory point in the pathway.[6][7]

-

Synthesis of Phosphatidylethanolamine: The final step involves the transfer of the phosphoethanolamine head group from CDP-ethanolamine to a diacylglycerol (DAG) molecule, catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) . In humans, Choline/ethanolamine phosphotransferase 1 (CEPT1) is a dual-specificity enzyme that can synthesize both PE and phosphatidylcholine (PC).[6][8]

This newly synthesized PE is then incorporated into cellular membranes, primarily the inner leaflet of the plasma membrane and the mitochondrial membranes.[9]

Quantitative Data

The following table summarizes the available quantitative data for the key human enzyme involved in the final step of the Kennedy pathway. Kinetic data for human Ethanolamine Kinase 1 (ETNK1) and CTP:phosphoethanolamine cytidylyltransferase 2 (PCYT2) are not as readily available in the literature.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol min-1 mg-1) | Reference(s) |

| Choline/ethanolamine phosphotransferase 1 (CEPT1) | CDP-ethanolamine | 98 | 8.2 | [6] |

| Choline/ethanolamine phosphotransferase 1 (CEPT1) | CDP-choline | 36 | 14.3 | [6] |

Toxicological Data:

| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| 2-Aminoethanol | Rat | Oral | 1720 |

Signaling Pathways and Cellular Processes

The primary mechanism of this compound is not direct signaling but rather the modulation of cellular processes through the synthesis of PE.

The Kennedy Pathway for PE Synthesis

Supplementation with this compound directly fuels the Kennedy pathway, leading to an increase in cellular PE levels.

Autophagy

Autophagy is a cellular degradation process essential for removing damaged organelles and protein aggregates. A key step in autophagosome formation is the conjugation of microtubule-associated protein 1A/1B-light chain 3 (LC3) to PE, forming LC3-II. Increased availability of PE through the Kennedy pathway can positively regulate autophagy.[8]

Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. PE containing polyunsaturated fatty acids is a key substrate for lipid peroxidation, making it a critical player in the execution of ferroptosis. Therefore, modulating PE levels can influence a cell's sensitivity to ferroptotic stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

Protocol 1: Analysis of Autophagy Induction by LC3 Turnover Assay (Western Blot)

This protocol assesses autophagic flux by measuring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.

Experimental Workflow:

Materials:

-

Cultured cells (e.g., HeLa, U2OS)

-

Complete culture medium

-

This compound stock solution (1 M, sterile-filtered)

-

Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% recommended for LC3)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-LC3, Mouse anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 10 mM) for a specified time (e.g., 6 hours).[8]

-

For the last 2-4 hours of treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Include vehicle-treated controls.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Normalize samples to equal protein concentrations, add Laemmli buffer, and boil for 5 minutes.

-

Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with primary anti-LC3 and anti-loading control antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect with ECL reagent.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and the loading control.

-

Calculate the autophagic flux by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor.

-

Protocol 2: Visualization of Autophagosomes by GFP-LC3 Puncta Formation

This protocol uses fluorescence microscopy to visualize the formation of autophagosomes (GFP-LC3 puncta) in cells stably expressing a GFP-LC3 fusion protein.

Experimental Workflow:

Materials:

-

Cells stably expressing GFP-LC3 (e.g., U2OS-GFP-LC3)

-

Culture medium

-

This compound stock solution

-

Glass coverslips in a 24-well plate

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

DAPI solution

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed GFP-LC3 expressing cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound (e.g., 10 mM) for the desired time. Include a positive control for autophagy induction (e.g., starvation in EBSS).[8]

-

-

Immunofluorescence:

-

Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell in multiple fields of view for each condition. An increase in the number of puncta indicates an increase in autophagosome formation.

-

Conclusion

The primary mechanism of action of this compound in biological systems is its role as a direct precursor for the synthesis of phosphatidylethanolamine via the Kennedy pathway. This fundamental metabolic function has significant downstream consequences, influencing critical cellular processes such as autophagy and ferroptosis. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to investigate the multifaceted roles of this compound and its metabolic products in cellular physiology and disease. Understanding these core mechanisms is essential for its effective application in cell culture, drug development, and basic research.

References

- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gene - ETNK1 [maayanlab.cloud]

- 3. ETNK1: Gene Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 4. mdpi.com [mdpi.com]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. The application of approaches in detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Chemical Biology Strategies to Study Autophagy [frontiersin.org]

- 9. Proteomic analysis of ferroptosis pathways reveals a role of CEPT1 in suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of 2-Aminoethanol Hydrochloride in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

2-Aminoethanol hydrochloride, also known as ethanolamine (B43304) hydrochloride, is a versatile and widely utilized reagent in the field of biochemistry. Its unique chemical properties make it an invaluable tool in a range of applications, from maintaining pH in sensitive biological systems to serving as a crucial building block in the synthesis of essential lipids. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key biochemical pathways and workflows.

Core Applications in Biochemistry

This compound's utility in biochemistry stems from several key functions:

-

Buffering Agent: With a pKa of approximately 9.5, it is an effective buffer for maintaining alkaline conditions in various biochemical assays and processes.[1][2][3][4] This is particularly advantageous for studying enzymes and proteins that are active and stable at higher pH ranges.[4][5]

-

Precursor in Phospholipid Biosynthesis: It is a fundamental precursor in the de novo synthesis of phosphatidylethanolamine (B1630911) (PE), a major component of biological membranes in eukaryotic cells.[6][7][8][9][10][11] This synthesis primarily occurs via the Kennedy pathway.[6][7][8][9][10]

-

Protein Solubilization and Purification: Its alkaline buffering capacity is leveraged in protein extraction buffers to enhance the solubilization of proteins, particularly those that are challenging to extract from cellular compartments.[1][4] It is also used as a buffer system in chromatographic techniques like anion-exchange chromatography for protein purification.[5]

-

Cell Culture Media Component: this compound is also utilized as a component in cell culture media, contributing to the stable environment required for cell growth and proliferation.[12][13][14]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the use of this compound in biochemical applications.

| Property | Value | References |

| pKa (at 25°C) | ~9.5 | [1][2][3][4] |

| Effective Buffering Range | pH 8.5 - 10.5 | [5] |

| Molecular Weight | 97.54 g/mol | [14] |

| Appearance | White to almost white crystalline powder | [3] |

| Solubility in Water | Highly soluble | [3][13] |

| Application | Typical Working Concentration | References |

| Protein Extraction Buffer | 25 - 200 mM | [1] |

| Anion-Exchange Chromatography Buffer | 25 mM | [5] |

Key Biochemical Pathway: Phosphatidylethanolamine Synthesis (Kennedy Pathway)

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylethanolamine (PE) from ethanolamine. This pathway is crucial for maintaining the integrity and function of cellular membranes.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution (pH 9.5)

This protocol details the preparation of a stock solution for use in protein extraction buffers.[1]

Materials:

-

This compound (MW: 97.54 g/mol )

-

Nuclease-free water

-

Concentrated NaOH solution

-

Calibrated pH meter

-

0.22 µm filter

Procedure:

-

Weigh out 97.54 g of this compound.

-

Dissolve the powder in 800 mL of nuclease-free water in a beaker with a magnetic stirrer.

-

Carefully adjust the pH to 9.5 by adding the concentrated NaOH solution dropwise while continuously monitoring with the calibrated pH meter.

-

Once the desired pH is reached and stable, transfer the solution to a 1 L graduated cylinder.

-

Bring the final volume to 1 L with nuclease-free water.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Store the stock solution at 4°C.

Protocol 2: Protein Extraction from Cultured Mammalian Cells using an Optimized this compound Buffer

This protocol provides a general workflow for optimizing the concentration of this compound in a protein extraction buffer.[1]

Materials:

-

Cultured mammalian cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

1 M this compound stock solution (pH 9.5) (from Protocol 1)

-

5 M NaCl stock solution

-

Protease and phosphatase inhibitor cocktails

-

Ice-cold microcentrifuge tubes

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Buffer Preparation: Prepare a series of extraction buffers with varying concentrations of this compound (e.g., 25, 50, 100, 150, 200 mM) at pH 9.5. Each buffer should also contain 150 mM NaCl and freshly added protease and phosphatase inhibitors.

-

Cell Lysis:

-

Aspirate the culture medium from the cell culture dish.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of the respective ice-cold this compound extraction buffer to each 10 cm dish.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with gentle vortexing every 10 minutes.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

-

-

Protein Quantification and Analysis:

-

Determine the protein concentration of each supernatant using a suitable protein assay (e.g., BCA or Bradford assay).

-